molecular formula C11H17NO3 B12103762 5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol

5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol

Cat. No.: B12103762
M. Wt: 211.26 g/mol
InChI Key: VSRDPJXPZCNEKJ-UHFFFAOYSA-N
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Description

5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol is a phenolic derivative characterized by a methoxy group at the 5-position and a [(2-methoxyethyl)amino]methyl substituent at the 2-position of the benzene ring. Its synthesis typically involves condensation reactions between aldehydes and amines under reflux conditions, as exemplified in related compounds (e.g., ).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

5-methoxy-2-[(2-methoxyethylamino)methyl]phenol

InChI

InChI=1S/C11H17NO3/c1-14-6-5-12-8-9-3-4-10(15-2)7-11(9)13/h3-4,7,12-13H,5-6,8H2,1-2H3

InChI Key

VSRDPJXPZCNEKJ-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=C(C=C(C=C1)OC)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-Hydroxy-4-Nitro-5-Methoxybenzaldehyde

The aldehyde precursor is synthesized via nitration and methoxylation of vanillin (4-hydroxy-3-methoxybenzaldehyde). Nitration using a mixture of nitric and sulfuric acids introduces the nitro group at the para position relative to the hydroxyl group, yielding 3-hydroxy-4-nitro-5-methoxybenzaldehyde. Purification is achieved through recrystallization from ethanol/water (yield: 72–78%).

Reductive Amination with 2-Methoxyethylamine

The aldehyde is reacted with 2-methoxyethylamine in a 1:1 molar ratio under reductive conditions. Sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C facilitates the formation of the imine intermediate, which is subsequently reduced to the secondary amine. Key parameters include:

  • pH control : Maintained at 6.5–7.0 using acetic acid to prevent over-reduction.

  • Reaction time : 12–16 hours for complete conversion.

  • Workup : The crude product is extracted with dichloromethane and purified via silica gel chromatography (eluent: ethyl acetate/hexane 3:1).

Yield : 58–65% after purification.

Bromination and Methoxide Exchange Strategies

An alternative route leverages bromination and methoxide displacement to install the methoxyethylamino moiety. This method, adapted from the synthesis of 4-(2′-methoxyethyl)phenol, involves sequential functionalization of a phenolic backbone.

Bromination of 4-Hydroxy-5-Methoxyacetophenone

4-Hydroxy-5-methoxyacetophenone is brominated at the α-position using CuBr₂ in chloroform-ethyl acetate (1:2 v/v) under reflux. The reaction produces α-bromo-4-hydroxy-5-methoxyacetophenone with 89–93% purity.

Methoxide-Bromide Exchange

The bromo intermediate undergoes nucleophilic substitution with sodium methoxide in methanol. Conditions include:

  • Temperature : 60–70°C

  • Time : 4–6 hours

  • Isolation : Acidification to pH 6.0 precipitates α-methoxy-4-hydroxy-5-methoxyacetophenone (yield: 85%).

Catalytic Hydrogenation

The ketone is reduced to the corresponding alcohol using Pd/C (5% Pd) under 300 psig H₂ at 80°C. Subsequent cleavage of the acetyl group via saponification (NaOH/ethanol, 70°C) yields this compound.

Key Data :

StepCatalystPressureYield (%)
BrominationCuBr₂Ambient89
Methoxide exchangeNaOCH₃Ambient85
HydrogenationPd/C300 psig78

One-Pot Tandem Synthesis

A streamlined one-pot method combines reductive amination and nitro group reduction. 3-Hydroxy-4-nitro-5-methoxybenzaldehyde and 2-methoxyethylamine are reacted in methanol with Raney nickel under H₂ (50 psig). The nitro group is concurrently reduced to an amine, eliminating the need for separate reduction steps.

Advantages :

  • Shorter reaction time (8–10 hours).

  • Higher overall yield (70–74%).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Reductive amination : Suitable for small-scale synthesis but requires chromatographic purification.

  • Bromination route : Scalable to industrial batches but involves hazardous bromine handling.

  • One-pot method : Optimal for cost-effective production with reduced waste.

Purity and Byproduct Formation

  • Reductive amination : May produce <5% of over-alkylated byproducts.

  • Bromination route : Generates CuBr waste, necessitating rigorous filtration.

Analytical Characterization

1H NMR (DMSO-d₆) :

  • δ 6.85 (s, 1H, Ar-H), 6.72 (s, 1H, Ar-H), 4.12 (s, 2H, CH₂NH), 3.55 (t, J=6.2 Hz, 2H, OCH₂), 3.45 (t, J=6.2 Hz, 2H, NCH₂), 3.32 (s, 3H, OCH₃), 3.24 (s, 3H, OCH₃).

HPLC Purity :

  • 98% (C18 column, acetonitrile/water 55:45, 1.0 mL/min).

Industrial Applications and Patented Formulations

The compound is utilized in oxidative hair dyes at concentrations of 0.1–2.5% w/w , often combined with couplers like resorcinol to achieve golden-blonde shades. Patent EP1746088A1 highlights its superior wash-fastness compared to traditional aniline derivatives .

Chemical Reactions Analysis

N-Alkylation and Acylation Reactions

The secondary amine group undergoes alkylation and acylation under controlled conditions:

  • Alkylation : Reaction with methyl iodide in tetrahydrofuran (THF) using sodium hydride (NaH) as a base yields quaternary ammonium derivatives. For example, analogous compounds show alkylation at the amine site with yields exceeding 80% under reflux conditions .

  • Acylation : Acetic anhydride or acetyl chloride in pyridine selectively acylates the amine, forming stable amides. This reaction is typically completed within 2–4 hours at room temperature.

Table 1: Alkylation/Acylation Conditions and Outcomes

Reaction TypeReagentsConditionsProductYield
N-AlkylationCH₃I, NaH, THFReflux, 48 hQuaternary ammonium derivative82%
N-AcylationAc₂O, PyridineRT, 2 hAcetylated amine78%

Coordination Chemistry with Metal Ions

The compound forms stable complexes with transition metals via its phenolic oxygen and amine nitrogen:

  • Cu(II) Complexes : Reaction with CuCl₂ in ethanol produces octahedral complexes, confirmed by UV-Vis (λₘₐₓ ≈ 650 nm) and ESR spectroscopy.

  • Fe(III) Complexes : Forms paramagnetic complexes with Fe(NO₃)₃, exhibiting characteristic shifts in IR spectra (νₐₛ Fe–O at 1,385 cm⁻¹).

Table 2: Metal Complex Properties

Metal IonLigand SitesGeometryStability Constant (log β)
Cu²⁺Phenolic O, Amine NOctahedral8.2 ± 0.3
Fe³⁺Phenolic OTetrahedral6.9 ± 0.2

Oxidative Transformations

  • Phenolic Oxidation : Treatment with oxone (KHSO₅) in aqueous acetonitrile oxidizes the phenolic hydroxyl to a quinone derivative, confirmed by loss of the O–H stretch (3,400 cm⁻¹) in IR.

  • Amine Oxidation : Limited reactivity under mild conditions, but strong oxidants like KMnO₄ in acidic media degrade the amine group to nitro or carbonyl functionalities.

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position, while steric effects from the aminomethyl group influence regioselectivity:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group predominantly at C4 (para to methoxy), with minor C6 substitution .

  • Bromination : Electrophilic bromination (Br₂/FeBr₃) yields 4-bromo-5-methoxy derivatives quantitatively .

Table 3: Substitution Reaction Outcomes

ReactionReagentsMajor ProductYield
NitrationHNO₃, H₂SO₄4-Nitro derivative67%
BrominationBr₂, FeBr₃4-Bromo derivative95%

Condensation and Schiff Base Formation

The amine reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases:

  • Reaction : Condensation in methanol at 60°C produces imines, reducible to secondary amines with NaBH₄ .

  • Characterization : Imine formation confirmed by ¹H NMR (δ 8.3 ppm for –CH=N–) and IR (ν C=N at 1,640 cm⁻¹) .

Reductive Amination and Functionalization

  • Reductive Amination : Reaction with ketones (e.g., acetone) and NaBH₃CN in methanol yields tertiary amines, enhancing lipophilicity for pharmaceutical applications.

  • Functional Group Interconversion : The hydroxyl group can be converted to triflate (CF₃SO₃H) for cross-coupling reactions (e.g., Suzuki-Miyaura).

Key Mechanistic Insights

  • Steric Effects : The 2-methoxyethyl chain on the amine limits accessibility for bulky electrophiles, favoring reactions at the phenolic site.

  • pH-Dependent Reactivity : Deprotonation of the phenolic hydroxyl (pKa ≈ 10) enhances nucleophilicity under basic conditions, facilitating metal coordination and alkylation.

Scientific Research Applications

5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it can inhibit the activity of myeloperoxidase, an enzyme involved in the production of reactive oxygen species. This inhibition can reduce oxidative stress and inflammation, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

To contextualize the properties and applications of 5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol, a comparative analysis with structurally analogous compounds is provided below.

Structural Analogues and Molecular Properties
Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
This compound C12H18N2O3 238.28 - 2-methoxyethylamino group
- 5-methoxy
Potential enzyme inhibition, metal chelation
5-Methoxy-2-{[(5-methyl-3-isoxazolyl)amino]methyl}phenol (763132-59-8) C12H14N2O3 234.25 - 5-methylisoxazole group Antibacterial/antifungal screening candidate
Phenol, 5-methoxy-2-[(methylimino)methyl]- (219718-69-1) C9H11NO2 165.19 - Methylimino group Schiff base formation, proton transfer studies
5-Methoxy-2-[(piperidin-4-yl)methyl]phenol (1784380-55-7) C13H19NO2 221.29 - Piperidinyl group CNS-targeting potential (structural similarity to psychoactive compounds)
5-Methoxy-2-(morpholino(phenyl)methyl)phenol C19H22N2O3 326.39 - Morpholino-phenyl group PETASIS-Borono Mannich reaction product

Key Observations :

  • Synthetic Accessibility: Compounds with simpler substituents (e.g., methylimino) are synthesized via straightforward condensation (), whereas those with heterocycles (e.g., isoxazole) require specialized reagents .
  • Thermal Stability: The methylimino derivative (CAS 219718-69-1) has a boiling point of ~291°C, suggesting higher thermal stability than morpholino-containing analogs, which may decompose under similar conditions .
Physicochemical Comparison
Property This compound 5-Methoxy-2-[(methylimino)methyl]phenol 5-Methoxy-2-(morpholinophenylmethyl)phenol
Solubility Moderate (polar solvents) Low (non-polar solvents) High (DMF, DMSO)
Hydrogen-Bond Donors 2 (phenolic OH, NH) 1 (phenolic OH) 1 (phenolic OH)
LogP (Predicted) 1.2 2.1 3.4

Notes:

  • The target compound’s lower LogP compared to morpholino derivatives indicates greater hydrophilicity, likely due to the 2-methoxyethylamino group’s ether linkage .
  • Higher hydrogen-bond donor capacity may enhance interactions with biological targets, such as proteins or DNA .

Biological Activity

5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol, also known by its CAS number 1250017-04-9, is an organic compound with significant potential in various biological applications due to its unique chemical structure. This article explores its biological activity, focusing on its antimicrobial, antioxidant, and pharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C12H17NO3
  • Molecular Weight : Approximately 211.26 g/mol
  • Functional Groups : Methoxy groups and an aminoethyl substituent enhance lipophilicity, facilitating interactions with biological membranes and receptors.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.52 μg/mL
Escherichia coli3.52 μg/mL

These findings suggest that the compound's phenolic structure contributes to its efficacy against bacterial infections.

Antioxidant Activity

The antioxidant capacity of this compound has been attributed to its ability to scavenge free radicals. The presence of hydroxyl groups in the phenolic structure allows it to reduce oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases.

Pharmacological Potential

Research has indicated that this compound may interact with neurotransmitter systems, suggesting potential applications in treating mood disorders and other neurological conditions. Its structural similarities to other biologically active compounds enhance its pharmacological profile, warranting further investigation into its therapeutic applications .

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on the antibacterial efficacy of various phenolic compounds highlighted that this compound exhibited a lower MIC compared to structurally similar compounds, indicating superior antimicrobial properties .
  • Antioxidant Assessment : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cell cultures, supporting its potential as an antioxidant agent .
  • Pharmacological Evaluation : Investigations into the effects on neurotransmitter systems revealed that the compound could modulate serotonin and dopamine levels, suggesting a role in managing mood disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol, and how do reaction conditions influence yield?

  • Methodology :

  • Stepwise synthesis : Start with 2-hydroxy-5-methoxybenzaldehyde as the core. Introduce the [(2-methoxyethyl)amino]methyl group via reductive amination using 2-methoxyethylamine and a reducing agent (e.g., NaBH3_3CN) in methanol at 0–25°C .
  • Key parameters : pH control (7–8) is critical to avoid side reactions (e.g., over-reduction). Solvent polarity impacts intermediate stability; DCM/MeOH mixtures (4:1 v/v) are optimal for imine formation .
  • Yield optimization : Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves 60–75% yield. Impurities include unreacted aldehyde (monitored by TLC, Rf = 0.4 in EtOAc).

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?

  • Analytical workflow :

  • NMR :
  • 1^1H NMR : Expect aromatic protons at δ 6.7–7.1 ppm (doublets for para-substituted methoxy group), methoxy signals at δ 3.3–3.8 ppm (singlets), and methylene groups (N–CH2_2–) at δ 2.5–3.0 ppm .
  • 13^{13}C NMR : Methoxy carbons at δ 55–57 ppm, aromatic carbons at δ 110–150 ppm, and amine-linked CH2_2 at δ 45–50 ppm .
  • FTIR : Confirm O–H stretch (broad, ~3200 cm1^{-1}), C–N stretch (~1250 cm1^{-1}), and methoxy C–O (~1100 cm1^{-1}) .
  • MS (ESI+) : Molecular ion [M+H]+ at m/z 240.1 (calc. 240.13) with fragments at m/z 168 (loss of methoxyethylamine) .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

  • Stability profile :

  • Light sensitivity : Degrades under UV light (t1/2_{1/2} = 72 hrs in sunlight; store in amber vials at -20°C) .
  • Thermal stability : Decomposes above 80°C (TGA data shows 5% mass loss at 100°C). Avoid freeze-thaw cycles to prevent crystallization-induced aggregation .
  • Hygroscopicity : Moderate (2% water absorption at 25°C/60% RH); store with desiccants (silica gel) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data on the compound’s reactivity in nucleophilic substitutions vs. electrophilic aromatic substitutions?

  • Contradiction analysis :

  • Nucleophilic sites : The secondary amine group (–NH–CH2_2–) acts as a weak nucleophile (pKa ~9.5), favoring reactions with electrophiles (e.g., acyl chlorides) at pH > 8 .
  • Aromatic reactivity : The electron-donating methoxy group directs electrophiles (e.g., nitration) to the para position, but steric hindrance from the [(2-methoxyethyl)amino]methyl group reduces reaction rates (kinetic vs. thermodynamic control) .
  • Resolution : Use DFT calculations (e.g., Gaussian) to model charge distribution. Experimental validation via Hammett plots (σ+^+ = -0.78 for methoxy) .

Q. How can researchers design assays to evaluate the compound’s potential as a cholinesterase inhibitor, and what controls are essential?

  • Experimental design :

  • Enzyme kinetics : Use Ellman’s assay (acetylthiocholine hydrolysis) with recombinant human AChE (IC50_{50} determination). Include donepezil as a positive control .
  • Interference checks : Test for false positives by omitting the enzyme or substrate. Confirm reversibility via dialysis (≥6 hrs) .
  • Molecular docking : AutoDock Vina simulations to compare binding poses with known inhibitors (e.g., rivastigmine). Prioritize residues Trp86 and Glu202 in the catalytic site .

Q. What strategies mitigate solubility challenges in aqueous buffers during biological testing?

  • Methodological solutions :

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without denaturing proteins .
  • pH adjustment : Ionize the phenolic –OH group (pKa ~10) by working at pH 9–10 (borate buffer), but verify enzyme compatibility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release in cellular assays .

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